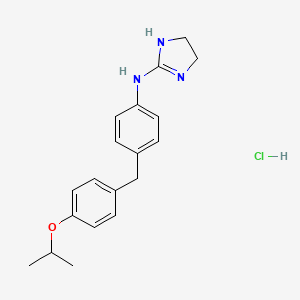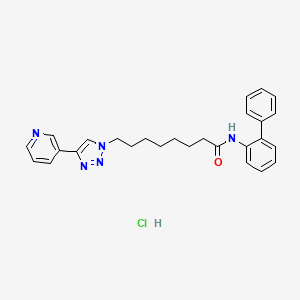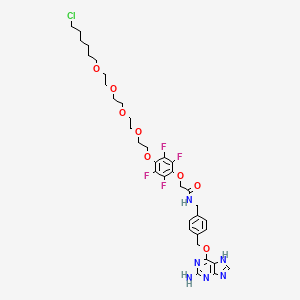
c-Di-AMP sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le diadénosine monophosphate cyclique (disodium) est un dinucléotide cyclique qui agit comme un second messager dans diverses espèces bactériennes. Il joue un rôle crucial dans la régulation de la physiologie bactérienne, notamment la croissance cellulaire, l'homéostasie de la paroi cellulaire et la virulence. Ce composé est également reconnu par les cellules hôtes eucaryotes, déclenchant des réponses immunitaires innées .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le diadénosine monophosphate cyclique (disodium) est synthétisé à partir de l'adénosine triphosphate ou de l'adénosine diphosphate sous l'action des enzymes diadénylate cyclase. La réaction nécessite généralement la présence d'ions métalliques divalents tels que le magnésium ou le manganèse pour faciliter le processus de cyclisation .
Méthodes de production industrielle
Pour la production à l'échelle industrielle, une méthode enzymatique utilisant la dinucléotide cyclase DncV de Vibrio cholerae immobilisée a été rapportée. Cette méthode est pratique et économique pour la préparation à l'échelle du gramme .
Analyse Des Réactions Chimiques
Types de réactions
Le diadénosine monophosphate cyclique (disodium) subit diverses réactions chimiques, notamment l'hydrolyse et la dégradation par les phosphodiestérases. Ces réactions convertissent le diadénosine monophosphate cyclique en formes linéaires telles que pApA ou deux molécules d'adénosine monophosphate .
Réactifs et conditions courantes
L'hydrolyse du diadénosine monophosphate cyclique est catalysée par les phosphodiestérases, qui nécessitent des ions métalliques divalents pour leur activité. Les conditions de réaction impliquent généralement un pH neutre à légèrement alcalin .
Principaux produits formés
Les principaux produits de l'hydrolyse du diadénosine monophosphate cyclique sont le pApA linéaire et l'adénosine monophosphate .
Applications de la recherche scientifique
Le diadénosine monophosphate cyclique (disodium) a de nombreuses applications dans la recherche scientifique:
Chimie: Il est utilisé comme composé modèle pour étudier les voies de signalisation des nucléotides cycliques.
Mécanisme d'action
Le diadénosine monophosphate cyclique (disodium) exerce ses effets en se liant à des protéines spécifiques et à des récepteurs de type riboswitch. Cette liaison régule diverses fonctions physiologiques, notamment le maintien de la pression osmotique, l'équilibre du métabolisme central, la surveillance des dommages à l'ADN et le contrôle de la formation de biofilm et de la sporulation . Dans les cellules eucaryotes, il active la voie STING, conduisant à la production d'interférons de type I et de facteur de nécrose tumorale .
Applications De Recherche Scientifique
Cyclic diadenosine monophosphate (disodium) has numerous applications in scientific research:
Chemistry: It is used as a model compound to study cyclic nucleotide signaling pathways.
Biology: It plays a role in bacterial physiology, including cell growth, survival, and virulence regulation.
Mécanisme D'action
Cyclic diadenosine monophosphate (disodium) exerts its effects by binding to specific protein and riboswitch-type receptors. This binding regulates various physiological functions, including maintaining osmotic pressure, balancing central metabolism, monitoring DNA damage, and controlling biofilm formation and sporulation . In eukaryotic cells, it activates the STING pathway, leading to the production of type I interferons and tumor necrosis factor .
Comparaison Avec Des Composés Similaires
Le diadénosine monophosphate cyclique (disodium) est unique parmi les seconds messagers en raison de son double rôle dans la physiologie bactérienne et l'activation de la réponse immunitaire de l'hôte. Des composés similaires comprennent:
Adénosine monophosphate cyclique (AMPc): Principalement impliqué dans la signalisation cellulaire eucaryote.
Guanosine monophosphate cyclique (GMPc): Un autre second messager impliqué dans diverses voies de signalisation.
Di-guanosine monophosphate cyclique (c-di-GMP): Régule la formation de biofilm et d'autres processus bactériens.
Le diadénosine monophosphate cyclique se démarque par son rôle essentiel dans la croissance bactérienne et son potentiel comme cible pour les médicaments antimicrobiens .
Propriétés
Formule moléculaire |
C20H22N10Na2O12P2 |
|---|---|
Poids moléculaire |
702.4 g/mol |
Nom IUPAC |
disodium;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O12P2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
Clé InChI |
IXWPEIRAKLMJQW-VEQUCWRQSA-L |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Synonymes |
3/',5/'-Cyclic diadenylic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride](/img/structure/B1150225.png)

![tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B1150232.png)
![disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate](/img/structure/B1150235.png)
![4-[3-(Piperidin-4-yl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1150247.png)

![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride](/img/structure/B1150263.png)
